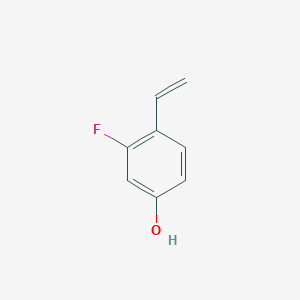

3-Fluoro-4-vinylphenol

Description

Significance of Vinylic and Phenolic Moieties in Organic Chemistry

In organic chemistry, the phenolic moiety—a hydroxyl group attached to an aromatic ring—is a cornerstone functional group. Phenols are notably more acidic than aliphatic alcohols due to the resonance stabilization of the corresponding phenoxide ion. This acidity allows them to participate in a wide range of reactions, including esterification and etherification, and they are crucial precursors for many polymers, pharmaceuticals, and other fine chemicals.

The vinylic group, a carbon-carbon double bond, is another fundamental functional group that imparts reactivity. It serves as a handle for polymerization, allowing monomers to link together to form long polymer chains. This process is the foundation for a vast array of plastics and resins. The vinyl group can also participate in various addition reactions, making it a versatile component in organic synthesis.

Strategic Importance of Fluorine Incorporation in Aromatic Systems

The introduction of fluorine into aromatic systems is a widely used strategy in modern drug design and materials science. nih.govresearchgate.net Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for a hydrogen atom. However, its electronic influence is profound. The strong carbon-fluorine (C-F) bond can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism by enzymes, which can prolong the therapeutic effect of a drug. nih.gov

Furthermore, the strategic placement of fluorine can significantly alter a molecule's physicochemical properties, such as its acidity (pKa), lipophilicity, and binding affinity to biological targets. researchgate.netresearchgate.net These modifications are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net In materials science, fluorination can impart desirable properties such as thermal stability, chemical resistance, and unique surface characteristics like low surface energy. nih.gov

Overview of Research Trajectories for Fluoro-Substituted Phenolic Compounds

Research into fluoro-substituted phenolic compounds is driven by their wide-ranging applicability. In medicinal chemistry, these compounds are key intermediates for synthesizing complex therapeutic agents, including anti-cancer drugs, antidepressants, and anti-inflammatory agents. researchgate.net The presence of fluorine can enhance a drug's ability to cross cell membranes and bind to its target protein. wikipedia.org

In materials science, the focus is on creating novel polymers with enhanced properties. Fluorinated phenolic derivatives are investigated as monomers for specialty polymers used in electronics, such as photoresists and dielectric layers. core.ac.uk The increased production and use of these stable fluorinated compounds have also prompted research into their environmental disposition and potential degradation pathways. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7FO |

|---|---|

Molecular Weight |

138.14 g/mol |

IUPAC Name |

4-ethenyl-3-fluorophenol |

InChI |

InChI=1S/C8H7FO/c1-2-6-3-4-7(10)5-8(6)9/h2-5,10H,1H2 |

InChI Key |

LFBOTPSZVHTHON-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=C(C=C1)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 4 Vinylphenol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for 3-Fluoro-4-vinylphenol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. tgc.ac.inoregonstate.eduslideshare.net For this compound, the primary disconnections involve the formation of the carbon-carbon bond of the vinyl group and the introduction of the fluorine atom onto the aromatic ring. These two strategic disconnections lead to several plausible synthetic pathways.

Carbon-Carbon Bond Forming Reactions in Vinylphenol Synthesis

The formation of the vinyl group on a phenolic ring is a key transformation. One of the most powerful and widely used methods for this purpose is the Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene. iitk.ac.inorganic-chemistry.org In a potential synthesis of this compound, this strategy would involve the coupling of a protected 4-halo-3-fluorophenol (e.g., 4-bromo-2-fluorophenol (B1271925) or 4-iodo-2-fluorophenol with a protected hydroxyl group) with a vinylating agent like ethylene (B1197577) or a vinyl organometallic reagent. The reaction is typically conducted in the presence of a palladium catalyst and a base, and it is known for its high stereoselectivity, usually favoring the formation of the trans-alkene. organic-chemistry.org

Recent advancements have also demonstrated a photochemical, redox-neutral Heck-type arylation of vinylphenols, where in-situ generated vinylphenolate anions act as photo-reductants to activate aryl halides under visible light. rsc.orgrsc.org This approach offers a transition-metal-catalyst-free alternative for coupling aryl halides to vinylphenols with high regioselectivity and stereoselectivity. rsc.org

Introduction of Fluorine via Electrophilic or Nucleophilic Fluorination Techniques

The timing of the fluorine introduction—either before or after the creation of the vinyl group—is a critical strategic decision.

Electrophilic Fluorination:

This approach involves the reaction of an electron-rich aromatic precursor with an electrophilic fluorine source ("F+"). wikipedia.org Starting with 4-vinylphenol (B1222589) (or a protected derivative), an electrophilic fluorinating agent such as Selectfluor® (a derivative of DABCO) or N-Fluorobenzenesulfonimide (NFSI) could be used. wikipedia.orgrsc.org A significant challenge in the electrophilic fluorination of phenols is controlling the regioselectivity, as reactions can yield a mixture of ortho and para products. wikipedia.org For the synthesis of this compound, fluorination would need to occur selectively at the position ortho to the hydroxyl group. This can be a low-yielding process and may be complicated by dearomatization side reactions. wikipedia.org

Nucleophilic Fluorination:

Nucleophilic fluorination offers a complementary and often more regioselective route. A powerful modern method is the deoxyfluorination of phenols, where a hydroxyl group is directly replaced by fluorine. harvard.edunih.gov This would involve a precursor such as 3-hydroxy-4-vinylphenol. Reagents like PhenoFluor™ or those generated from sulfuryl fluoride (B91410) (SO2F2) can convert phenols to aryl fluorides, often under mild conditions. harvard.eduresearchgate.netscispace.com This method is particularly effective for phenols bearing electron-withdrawing groups and proceeds via an ipso-substitution, avoiding the formation of constitutional isomers that can occur in other methods. nih.gov Another strategy involves the coordination of a ruthenium fragment to the phenol (B47542), which withdraws electron density and facilitates a classic SNAr mechanism, enabling deoxyfluorination of even highly electron-rich phenols. nih.gov

Precursor-Based Synthetic Routes

A highly effective and documented strategy for synthesizing 4-vinylphenols involves the decarboxylation of the corresponding 4-hydroxycinnamic acid derivatives. This pathway is particularly attractive due to the potential availability of the fluorinated cinnamic acid precursor, 3-fluoro-4-hydroxycinnamic acid. biosynth.com

Decarboxylation Reactions of Fluorinated Cinnamic Acid Derivatives

The decarboxylation of substituted cinnamic acids is a direct and atom-economical method to produce vinylaromatics. This transformation can be achieved through both thermal and catalytic protocols.

Investigation of Catalyst-Free Decarboxylation Protocols

Recent research has demonstrated that a variety of 4-vinylphenols can be synthesized in moderate to excellent yields through the catalyst-free thermal decarboxylation of trans-4-hydroxycinnamic acids. nih.govroyalsocietypublishing.orgnih.gov The reaction is typically performed by heating the cinnamic acid precursor in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF). nih.govroyalsocietypublishing.org

This method shows good functional group tolerance, successfully yielding vinylphenols from hydroxycinnamic acids bearing both electron-donating and electron-withdrawing substituents. nih.govroyalsocietypublishing.org For instance, the synthesis of 2-fluoro-4-vinylphenol, a close analogue of the target molecule, was achieved in 87% yield from 3-fluoro-4-hydroxycinnamic acid using this protocol. nih.gov This provides strong evidence for the viability of this route for synthesizing this compound. A key advantage of this approach is that it can inhibit polymerization without the need for additional inhibitors. royalsocietypublishing.org

| Precursor (Substituted 4-Hydroxycinnamic Acid) | Solvent | Temp. (°C) | Time (min) | Product (Substituted 4-Vinylphenol) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-Coumaric acid | DMF | 160 | 30 | 4-Vinylphenol | 92 | nih.govroyalsocietypublishing.org |

| Caffeic acid | DMF | 160 | 40 | 4-Vinylcatechol | 89 | nih.govroyalsocietypublishing.org |

| Ferulic acid | DMF | 150 | 30 | 2-Methoxy-4-vinylphenol (B128420) | 94 | nih.govroyalsocietypublishing.org |

| Sinapinic acid | DMF | 150 | 30 | 2,6-Dimethoxy-4-vinylphenol | 96 | nih.govroyalsocietypublishing.org |

| 3-Fluoro-4-hydroxycinnamic acid | DMF | 140 | 60 | 2-Fluoro-4-vinylphenol | 87 | nih.gov |

| 3-Chloro-4-hydroxycinnamic acid | DMF | 140 | 60 | 2-Chloro-4-vinylphenol | 89 | nih.gov |

| 4-Hydroxy-3-nitro-cinnamic acid | DMF | 140 | 60 | 4-Vinyl-2-nitrophenol | 86 | nih.gov |

Table 1: Examples of Catalyst-Free Decarboxylation of Substituted 4-Hydroxycinnamic Acids.

Exploration of Catalytic Decarboxylation Systems

While catalyst-free methods are effective, catalytic systems can often provide faster reactions under milder conditions.

Base-Catalyzed Decarboxylation: The decarboxylation of substituted cinnamic acids possessing a para-hydroxyl group can be efficiently catalyzed by a base, with the reaction rate significantly accelerated by microwave heating. rsc.org This method can be conducted either with or without a solvent and has been shown to produce the corresponding styrene (B11656) derivatives rapidly, suppressing side reactions that might occur with conventional heating. rsc.org

Ruthenium-Catalyzed Decarboxylation: A ruthenium "sawhorse" complex has proven to be an effective catalyst for the conversion of trans-cinnamic acids to their corresponding styrenes without the need for co-reagents. This approach has been studied for a range of substituted cinnamic acids. The reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. For example, an electron-donating group like methoxy (B1213986) accelerates the reaction, while an electron-withdrawing trifluoromethyl group has an inhibitory effect.

| Substrate | Apparent Activation Energy (kJ mol⁻¹) |

|---|---|

| trans-Cinnamic acid | 142 |

| trans-4-Methoxycinnamic acid | 66 |

| trans-4-(Trifluoromethyl)cinnamic acid | 129 |

Table 2: Apparent Activation Energies for Ruthenium-Catalyzed Decarboxylation of Substituted Cinnamic Acids.

This catalytic system represents a promising alternative for the decarboxylation of fluorinated cinnamic acid precursors to produce compounds like this compound.

Knoevenagel-Type Condensation Reactions with Fluorinated Phenolic Aldehydes

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. sigmaaldrich.comsigmaaldrich.com This reaction is particularly effective for synthesizing α,β-unsaturated systems and can be adapted for the preparation of vinylphenols from the corresponding hydroxybenzaldehydes. cem.comgoogle.com

The synthesis of this compound can be envisioned through the Knoevenagel condensation of 3-fluoro-4-hydroxybenzaldehyde (B106929) with an active methylene compound like malonic acid (in the Doebner modification) or its esters. organic-chemistry.orgtandfonline.com The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine (B6355638) or pyridine), and often proceeds through a β-hydroxy intermediate that subsequently dehydrates. sigmaaldrich.comsigmaaldrich.com In the case of the Doebner modification, the condensation is followed by a pyridine-induced decarboxylation to yield the final vinyl product. organic-chemistry.orgtandfonline.com

The general mechanism involves the base-catalyzed formation of an enolate from the active methylene compound, which then undergoes a nucleophilic attack on the carbonyl carbon of the fluorinated phenolic aldehyde. Subsequent elimination of water yields the unsaturated product. organic-chemistry.org A variety of catalysts have been explored for Knoevenagel condensations to improve yields and reaction conditions, including ionic liquids and solid-supported bases. organic-chemistry.orgjmcs.org.mx

Table 1: Illustrative Catalysts and Conditions for Knoevenagel Condensation

| Catalyst System | Active Methylene Compound | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Piperidine/Pyridine | Malonic Acid | Reflux | Classic Doebner modification, reliable for decarboxylation. | organic-chemistry.orgtandfonline.com |

| Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Ethyl Cyanoacetate | Room Temperature | High yields, short reaction times, broad substrate scope. | jmcs.org.mx |

| Ethylenediammonium diacetate (EDDA) | Various | Ionic Liquid ([bmim]BF₄) | Recyclable catalyst and solvent system. | organic-chemistry.org |

Multi-Step Synthetic Strategies from Readily Available Fluorinated Aromatics

An alternative to direct functionalization of a pre-formed aldehyde is a multi-step approach starting from simpler, commercially available fluorinated aromatic compounds. This strategy offers flexibility and allows for the construction of the target molecule through well-established synthetic transformations. A plausible route begins with a readily available precursor such as 3-fluoro-4-aminophenol. smolecule.com

One common strategy for installing the vinyl group is the Wittig reaction. nih.govacs.org This involves several steps:

Protection of the Phenolic Hydroxyl: The hydroxyl group of the starting fluorinated phenol is typically protected to prevent interference in subsequent steps.

Formylation: A formyl group (-CHO) is introduced onto the aromatic ring, ortho to the fluorine and para to the protected hydroxyl group, to create the necessary aldehyde functionality.

Wittig Olefination: The resulting fluorinated hydroxybenzaldehyde is reacted with a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, under basic conditions. This reaction converts the aldehyde into the desired vinyl group. nih.gov

Deprotection: The protecting group is removed from the phenolic hydroxyl to yield this compound.

While effective, the Wittig reaction is known to be atom-inefficient, generating triphenylphosphine (B44618) oxide as a stoichiometric byproduct. nih.govacs.org Other C-C bond-forming reactions, such as the Heck reaction, could also be employed to introduce the vinyl group starting from a halogenated fluorophenol precursor. google.com

Stereoselective Synthesis of this compound Derivatives

The creation of specific stereoisomers is crucial when synthesizing molecules for biological applications. Stereoselective synthesis allows for the control and formation of a single enantiomer or diastereomer.

Enantioselective Approaches to Chiral Fluorinated Vinylphenols

While this compound itself is achiral, its derivatives can be chiral. Enantioselective synthesis aims to produce these chiral derivatives as a single enantiomer. A powerful method for achieving this is through biocatalysis, which utilizes enzymes to perform highly selective transformations under mild conditions. nih.gov

Research has demonstrated the use of a redesigned vinylphenol hydratase (VPH) for the enantioselective hydration of the vinyl group of various 4-vinylphenols to produce chiral (S)-1-(4-hydroxyphenyl)ethanols. nih.govacs.org This enzymatic system has been shown to be effective for substrates bearing halogen substituents on the aromatic ring. nih.govacs.org Specifically, 2-fluoro-4-vinylphenol (an isomer of the target compound) was well-tolerated, suggesting the applicability of this method to this compound. acs.org The reaction proceeds in an aqueous buffer, highlighting its green chemistry credentials. nih.gov

The engineered hydratase variants, FDC_Es V46E and V46D, successfully catalyzed the hydration of various substituted vinylphenols with high conversion and stereoselectivity, producing the corresponding (S)-alcohols. nih.gov

Table 2: Biocatalytic Hydration of Substituted Vinylphenols using FDC_Es V46E Variant

| Substrate (4-vinylphenol derivative) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference(s) |

|---|---|---|---|---|

| 4-vinylphenol | >99 | >99 | (S) | nih.gov |

| 2-Chloro-4-vinylphenol | >99 | >99 | (S) | nih.gov |

| 2-Fluoro-4-vinylphenol | 92 | >99 | (S) | acs.org |

| 2-Bromo-4-vinylphenol | >99 | >99 | (S) | nih.gov |

Data represents typical results under optimized reaction conditions as reported in the literature. nih.govacs.org

Diastereoselective Control in Functionalization Reactions

When a molecule already contains a chiral center, introducing a second one can result in a mixture of diastereomers. Diastereoselective reactions are designed to favor the formation of one specific diastereomer. For derivatives of this compound, this can be achieved by performing addition reactions across the vinyl double bond in a substrate that already possesses a stereocenter.

A common strategy involves the diastereoselective epoxidation of the alkene followed by a stereocontrolled ring-opening reaction. For example, methods have been developed for the diastereoselective synthesis of fluorinated β-bromo- or β-azido-γ-hydroxy alkylphosphonates via the halide-induced opening of a fluorinated oxirane. frontiersin.org This demonstrates that a nucleophilic attack can be directed to one face of the molecule, leading to a single diastereomer.

Applying this principle to a chiral derivative of this compound, one could perform a diastereoselective dihydroxylation or aminohalogenation of the vinyl group, where the existing chiral center directs the approach of the reagents to create the new stereocenters with a specific relative configuration. The development of practical routes for the highly stereoselective synthesis of complex fluoroalkenes has been a subject of intense research, with methods showing excellent control over the resulting geometry. rsc.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netijrap.net This includes minimizing waste, improving atom economy, and using less hazardous solvents and reagents.

Solvent-Free or Low-Environmental-Impact Reaction Media

A key principle of green chemistry is the reduction or replacement of volatile organic compounds (VOCs) as solvents. ijrap.netdergipark.org.tr Many traditional organic reactions require toxic and environmentally harmful solvents.

Solvent-Free Reactions: Several synthetic methods, including the Knoevenagel condensation, can be adapted to run under solvent-free conditions. sigmaaldrich.comsigmaaldrich.comdergipark.org.tr This often involves grinding the solid reactants together, sometimes with a solid-supported catalyst, or heating the neat reactant mixture. dergipark.org.trrsc.org Microwave irradiation is frequently employed in solvent-free reactions to accelerate reaction rates, leading to shorter reaction times and often cleaner product formation. cem.comrsc.org The synthesis of various heterocyclic compounds and nitroalkenes has been successfully demonstrated using solvent-free, microwave-assisted Knoevenagel and Henry condensations. cem.com

Low-Impact Solvents: When a solvent is necessary, water is an ideal green choice due to its non-toxic, non-flammable, and inexpensive nature. The biocatalytic hydration of vinylphenols described previously is an excellent example of a reaction performed in a low-environmental-impact aqueous buffer. nih.govacs.org Such enzymatic cascades avoid the use of delicate substrates and often proceed under mild conditions of temperature and pH, further enhancing the sustainability of the process. nih.gov

Atom-Economic Synthetic Transformations

Atom-economic synthetic transformations are fundamental to green chemistry, aiming to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.orgacs.orgjocpr.com This approach is crucial for developing sustainable and efficient processes for valuable compounds like this compound and its analogues. numberanalytics.com Methodologies such as biocatalytic cascades and catalyst-free decarboxylation exemplify high atom economy by design. jk-sci.comnih.gov

Biocatalytic Cascade for para-Vinylation of Phenols

A highly atom-efficient route to vinylphenols involves multi-enzyme, one-pot cascade reactions that convert simple phenols into their corresponding vinyl derivatives. google.comnih.gov This strategy has been successfully applied to the synthesis of precursors for this compound.

One such system employs a two-enzyme cascade for the direct para-alkenylation of phenols to produce p-hydroxycinnamic acids, which are immediate precursors to p-vinylphenols. rsc.org The process is notable for using only pyruvate (B1213749) as a stoichiometric reagent, with water being the sole byproduct, leading to excellent atom economy. rsc.org

The cascade proceeds in two simultaneous steps:

C-C Coupling: An engineered tyrosine phenol lyase (TPL) catalyzes the coupling of a phenol with pyruvate and ammonia (B1221849) to yield a corresponding L-tyrosine derivative. nih.govrsc.org

Ammonia Elimination: A tyrosine ammonia lyase (TAL) then eliminates the α-amino group from the L-tyrosine intermediate to form the final p-hydroxycinnamic acid. nih.govrsc.org

This biocatalytic system has been specifically shown to convert 2-fluorophenol (B130384) into (2E)-3-fluoro-4-hydroxycinnamic acid with high efficiency. rsc.org The reaction is performed in a buffer solution under mild conditions, and the product can be obtained in excellent yields without the need for chromatographic purification. rsc.org

Table 1: Enzymatic Synthesis of (2E)-3-Fluoro-4-hydroxycinnamic Acid

Substrate Biocatalysts Key Reagents Product Isolated Yield Reference 2-Fluorophenol Tyrosine Phenol Lyase (TPL), Tyrosine Ammonia Lyase (TAL) Pyruvate, NH4Cl (2E)-3-Fluoro-4-hydroxycinnamic acid >95% cymitquimica.com

The resulting (2E)-3-fluoro-4-hydroxycinnamic acid can then be converted to this compound through a decarboxylation reaction. nih.govcymitquimica.com This subsequent step can also be achieved biocatalytically using a phenolic acid decarboxylase (PAD), which removes the carboxylic acid group to release carbon dioxide and the desired vinylphenol. google.compatsnap.com A complete three-enzyme cascade (TPL, TAL, and PAD) in a one-pot setup represents a state-of-the-art, atom-economic process for producing substituted vinylphenols directly from phenols. google.compatsnap.com This integrated biotransformation is a prime example of lignin (B12514952) valorization, offering a sustainable route to valuable aromatic chemicals. rsc.org

Decarboxylation of 4-Hydroxycinnamic Acids

Decarboxylation is an inherently atom-economic reaction, as the only byproduct is carbon dioxide, a small, non-toxic, and easily removed molecule. The synthesis of this compound can be efficiently achieved through the decarboxylation of its precursor, 3-fluoro-4-hydroxycinnamic acid. nih.govsmolecule.com

Research has demonstrated that this transformation can proceed under catalyst-free conditions, simply by heating the substrate in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov This thermal method has been shown to produce 2-fluoro-4-vinylphenol (an isomer of the target compound) in high yield (87%) from the corresponding hydroxycinnamic acid. nih.gov The approach is effective for a range of substituted 4-hydroxycinnamic acids, including those with both electron-donating and electron-withdrawing groups. nih.gov

The key advantages of this method are its operational simplicity, avoidance of potentially toxic or expensive metal catalysts, and high atom efficiency, making it an attractive green synthetic route.

Reaction Mechanisms and Reactivity Profiles of 3 Fluoro 4 Vinylphenol

Mechanistic Investigations of Vinyl Group Transformations

The vinyl group of 3-Fluoro-4-vinylphenol is a site of high electron density, making it susceptible to a variety of transformations, including radical, electrophilic, and nucleophilic reactions.

Radical Reactions Involving the Vinyl Moiety

The vinyl group of this compound can readily participate in radical polymerization reactions. smolecule.com This susceptibility to polymerization is a characteristic feature of vinylphenols, which are known to form polymers with useful properties. researchgate.netgoogle.com The polymerization can be initiated by free-radical initiators, leading to the formation of poly(this compound). The presence of the phenolic hydroxyl group can, however, sometimes interfere with radical processes, and its susceptibility to oxidation can lead to the formation of quinoid structures, which may act as inhibitors. google.com

Studies on similar vinylphenol radical cations have shown that they can react with neutral styrene (B11656) molecules, suggesting the possibility of radical cation-mediated dimerization or polymerization pathways. rsc.org While specific studies on this compound are not abundant, the general principles of radical reactions on styrenic compounds are well-established and applicable.

A silver-catalyzed radical hydroxyfluorination of styrenes using Selectfluor and water has been shown to produce vicinal fluorohydrins with anti-Markovnikov regioselectivity. researchgate.net This suggests a potential pathway for the functionalization of the vinyl group in this compound.

Electrophilic and Nucleophilic Additions to the Vinyl Group

The electron-rich double bond of the vinyl group is a prime target for electrophilic attack. savemyexams.comlibretexts.org In the case of this compound, the addition of electrophiles such as hydrogen halides (HX) would be expected to proceed via a carbocation intermediate. The stability of this carbocation will determine the regioselectivity of the addition, following Markovnikov's rule. savemyexams.com The fluorine atom's electron-withdrawing inductive effect and the hydroxyl group's electron-donating mesomeric effect will influence the electron distribution in the aromatic ring and, consequently, the stability of the carbocation intermediate. The hydroxyl group, being a strong activating group, will enhance the nucleophilicity of the vinyl group towards electrophiles.

Nucleophilic additions to the vinyl group are less common unless the group is activated by an electron-withdrawing group. In the case of this compound, direct nucleophilic attack on the vinyl group is not a favored pathway. However, under specific conditions, such as in the presence of a strong nucleophile and a suitable catalyst, such reactions might be induced.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that significantly influences the reactivity of this compound. It can undergo a range of reactions, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The phenolic hydroxyl group of this compound can be readily esterified by reaction with acyl chlorides or acid anhydrides in the presence of a base. This reaction is a standard transformation for phenols and is expected to proceed efficiently. Similarly, etherification can be achieved through the Williamson ether synthesis, where the phenoxide ion, generated by treating the phenol (B47542) with a base, reacts with an alkyl halide. researchgate.net The fluorine atom ortho to the hydroxyl group may influence the acidity of the phenol, potentially affecting the ease of phenoxide formation. tandfonline.comresearchgate.net

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl chloride, Base | Phenyl ester |

| Etherification | Alkyl halide, Base | Phenyl ether |

Oxidation and Reduction Pathways of the Phenol

Phenols are susceptible to oxidation, and this compound is no exception. Under basic conditions, the phenolic group can be oxidized to form quinoid structures, which can lead to undesirable color formation. google.com Biocatalytic oxidation of 4-vinylphenol (B1222589) by certain microorganisms has been observed to yield 1-(4'-hydroxyphenyl)ethanol and 4'-hydroxyacetophenone, suggesting that similar transformations could be possible for the fluorinated analog. researchgate.net

The reduction of the phenolic hydroxyl group is a challenging transformation that typically requires harsh conditions, such as high-pressure hydrogenation over a suitable catalyst. More commonly, the aromatic ring itself may be reduced under such conditions.

Influence of Fluorine on Aromatic Ring Reactivity

The presence of a fluorine atom on the aromatic ring has a profound impact on the reactivity of this compound. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). tandfonline.comresearchgate.net This effect deactivates the aromatic ring towards electrophilic substitution reactions. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a mesomeric effect (+M effect). acs.org

In the case of this compound, the fluorine atom is located ortho to the hydroxyl group and meta to the vinyl group. Its electron-withdrawing nature will influence the pKa of the phenolic proton, making it more acidic compared to 4-vinylphenol. tandfonline.com This increased acidity can facilitate reactions that proceed via the phenoxide ion.

The directing effect of the substituents on the aromatic ring will govern the position of further electrophilic substitution. The hydroxyl group is a strong ortho-, para-director, while the vinyl group is also an ortho-, para-director. The fluorine atom is an ortho-, para-director, but its deactivating nature makes it a weaker director compared to the hydroxyl group. Therefore, electrophilic substitution is most likely to occur at the positions activated by the hydroxyl group and not deactivated as strongly by the fluorine atom.

| Substituent | Inductive Effect | Mesomeric Effect | Directing Effect |

| -OH | -I | +M | Ortho, Para |

| -CH=CH2 | -I | +M | Ortho, Para |

| -F | -I | +M | Ortho, Para (deactivating) |

Directed Aromatic Functionalization (e.g., Halogenation, Nitration, Sulfonation)

Directed aromatic functionalization involves the introduction of new substituents onto the benzene (B151609) ring at specific positions, guided by the electronic and steric properties of the existing groups. For this compound, the directing effects of the hydroxyl, fluoro, and vinyl groups determine the outcome of electrophilic aromatic substitution reactions.

The dominant directing influence is exerted by the hydroxyl group, the most strongly activating of the three. It strongly favors substitution at its ortho positions (C2 and C6), as its para position (C4) is already occupied by the vinyl group. The fluorine atom at C3 also directs an incoming electrophile to its para position (C2), reinforcing the directing effect of the hydroxyl group at this site. The vinyl group at C4 directs to its ortho positions (C3 and C5), but C3 is already substituted. Therefore, electrophilic attack is most likely to occur at the C2, C5, and C6 positions, with the precise distribution of products depending on the specific reaction, conditions, and the steric hindrance posed by the existing substituents.

Interactive Table: Directing Effects of Substituents in this compound

| Substituent | Position | Activating/Deactivating | Directing Effect | Target Positions for Electrophilic Attack |

| Hydroxyl (-OH) | C1 | Strongly Activating | ortho, para | C2, C6 (para is blocked) |

| Fluoro (-F) | C3 | Weakly Deactivating | ortho, para | C2, C4 (both occupied/blocked) |

| Vinyl (-CH=CH₂) | C4 | Weakly Activating | ortho, para | C3, C5 (C3 is blocked) |

Halogenation

Halogenation, the introduction of a halogen atom (e.g., Br, Cl) to the aromatic ring, is a classic electrophilic aromatic substitution reaction. libretexts.org For this compound, this reaction is expected to yield a mixture of mono-halogenated products. The primary sites of substitution would be the positions activated by the hydroxyl group, namely C2 and C6. Substitution at C2 would be electronically favored due to the converging directing effects of the hydroxyl and fluoro groups, but may be sterically hindered. Substitution at C6 is also favorable. A third potential, though likely minor, product could arise from substitution at C5, directed by the vinyl group.

Nitration

Sulfonation

Sulfonation, the introduction of a sulfonic acid (-SO₃H) group, is another key electrophilic aromatic substitution. It is often carried out using fuming sulfuric acid. vaia.com This reaction is typically reversible, and the product distribution can be influenced by thermodynamic control. For this compound, sulfonation is predicted to occur at the positions most activated by the hydroxyl group, C2 and C6. The sulfonic acid group would likely substitute at the sterically most accessible and electronically favorable position.

Impact on Substituent Effects in Electrophilic Aromatic Substitution

Hydroxyl Group (-OH): This group exerts a strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the aromatic π-system. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it much more reactive towards electrophiles than benzene. It also has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but the +R effect is dominant. libretexts.org

Fluoro Group (-F): Halogens present a unique case. Fluorine is the most electronegative element, so it exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, like the hydroxyl group, it has lone pairs that can be donated to the ring via resonance (+R effect), directing incoming electrophiles to the ortho and para positions. For halogens, the strong -I effect outweighs the weaker +R effect, resulting in net deactivation of the ring. masterorganicchemistry.com

Vinyl Group (-CH=CH₂): The vinyl group is considered to be weakly activating. It can donate electron density to the aromatic ring through resonance (+R effect) by conjugation of its π-bond with the ring, thus activating the ortho and para positions.

Interactive Table: Electronic Effects of Substituents in this compound

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity |

| Hydroxyl (-OH) | Electron-withdrawing | Strongly electron-donating | Strongly Activating |

| Fluoro (-F) | Strongly electron-withdrawing | Weakly electron-donating | Weakly Deactivating |

| Vinyl (-CH=CH₂) | Weakly electron-withdrawing | Weakly electron-donating | Weakly Activating |

Dimerization and Oligomerization Mechanisms

The presence of the vinyl group makes this compound susceptible to dimerization and oligomerization reactions, primarily through mechanisms involving the reactive double bond. These reactions can be initiated thermally, by radical initiators, or enzymatically.

Radical Oligomerization

Similar to other styrenic monomers, this compound can undergo radical polymerization. This process can be initiated by heat or a radical source, leading to the formation of a polymer chain with a polystyrene-type backbone. Studies on the related 4-vinylphenol have shown that it can polymerize at elevated temperatures, a reaction that can occur during its synthesis via the decarboxylation of hydroxycinnamic acids. nih.govroyalsocietypublishing.org The mechanism involves the initiation, propagation, and termination steps characteristic of free-radical polymerization.

Enzymatic Dimerization and Oligomerization

Enzymes, particularly oxidoreductases like laccases and peroxidases, are known to catalyze the oxidative coupling of phenolic compounds. researchgate.netrsc.org In the case of this compound, enzymatic action would likely begin with the oxidation of the phenolic hydroxyl group to form a phenoxy radical. This highly reactive intermediate can then undergo coupling in several ways:

C-C Coupling: Two phenoxy radicals can couple to form a new carbon-carbon bond between the aromatic rings.

C-O Coupling: A phenoxy radical can couple with another to form a carbon-oxygen ether linkage.

Vinyl Group Involvement: The radical could also interact with the vinyl group of another molecule, leading to more complex oligomeric structures.

Research on the laccase-mediated oligomerization of related phenols has shown that various dimer and oligomer structures can be formed, highlighting the complexity of these enzymatic reactions. rsc.org

Thermal Dimerization

High temperatures can promote the dimerization of vinylphenols. For instance, heating 4-hydroxycinnamic acids to produce 4-vinylphenols can also lead to the formation of dimers if the reaction temperature is high enough or the reaction time is extended. nih.govroyalsocietypublishing.org The plausible mechanism involves a thermally initiated radical polymerization where the reaction is controlled to favor the formation of dimers over long-chain polymers. royalsocietypublishing.org This can result in structures like (2R,2S)-4-(2,3-dihydro-5-hydroxy-2-benzofuranyl) phenol, which is a dimer of 4-vinylphenol. researchgate.net

Interactive Table: Summary of Dimerization and Oligomerization Mechanisms

| Mechanism | Initiator/Catalyst | Description | Potential Products |

| Radical Oligomerization | Heat, Radical Initiators | Chain reaction involving the vinyl group's double bond. | Polystyrene-type polymer chains. |

| Enzymatic Coupling | Laccases, Peroxidases | Formation of phenoxy radicals followed by radical-radical coupling. | C-C or C-O linked dimers and oligomers. |

| Thermal Dimerization | High Temperature | Thermally-induced radical reaction favoring dimer formation. | Dimeric structures, potentially involving cyclization. |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information at the atomic level. For 3-Fluoro-4-vinylphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework and conformation.

¹H NMR: Proton NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. In a patent for the production of p-vinylphenols, the ¹H NMR spectrum of this compound was recorded in deuterated methanol (B129727) (MeOD). sigmaaldrich.cn The spectrum shows distinct signals for the vinyl group protons and the aromatic protons. The vinyl protons typically appear as a set of doublet of doublets (dd) due to geminal and vicinal couplings. For instance, the patent data reports signals at δ = 5.16 ppm and δ = 5.64 ppm, corresponding to the two terminal vinyl protons. sigmaaldrich.cn The aromatic protons resonate in the downfield region, with their chemical shifts and coupling patterns influenced by the hydroxyl and fluorine substituents.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and sensitive tool for analysis. acs.org The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, making it highly responsive to its local electronic environment. nih.govicpms.cz This technique provides unambiguous signals for the fluorine atom without background interference from the biological or chemical matrix. nih.gov The chemical shift of the fluorine atom in this compound would provide key information about the electronic effects of the adjacent hydroxyl and vinyl groups. Furthermore, coupling between the fluorine nucleus and nearby protons (JFH) would be observable in both the ¹⁹F and ¹H spectra, providing crucial data for confirming the substitution pattern on the aromatic ring. icpms.cz

Table 1: Representative ¹H NMR Data for this compound This table is based on data reported in patent literature and general NMR principles.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinyl H (cis to ring) | ~5.16 | dd | ²J ≈ 1.4, ³J ≈ 11.3 |

| Vinyl H (trans to ring) | ~5.64 | dd | ²J ≈ 1.4, ³J ≈ 17.6 |

| Vinyl H (geminal) | ~6.6-6.8 | dd | ³J ≈ 11.3, ³J ≈ 17.6 |

| Aromatic H | ~6.8-7.4 | m | - |

| Phenolic OH | Variable | s (broad) | - |

Note: 'dd' denotes doublet of doublets, 'm' denotes multiplet, 's' denotes singlet. Actual values can vary based on solvent and spectrometer frequency. sigmaaldrich.cn

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can elucidate its structure and packing in the crystalline or amorphous solid phase. preprints.orgkobe-u.ac.jp This is crucial as supramolecular arrangements and intermolecular interactions present in the solid state may be lost upon dissolution. kobe-u.ac.jp For this compound, ssNMR could reveal details about hydrogen bonding involving the phenolic hydroxyl group and potential intermolecular π-π stacking interactions of the aromatic rings.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for enhancing the signal of low-abundance nuclei like ¹³C. preprints.org ¹⁹F MAS NMR is also highly effective for studying fluorinated compounds in the solid state. uned.esrsc.org By analyzing the anisotropic interactions that are averaged out in solution, ssNMR can provide data on bond distances and the relative orientation of different molecular fragments, offering a bridge between the solution-state conformation and the precise structure determined by X-ray crystallography. preprints.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. spectroscopyonline.comamericanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. nih.gov The precise position and shape of this band can indicate the extent of hydrogen bonding. Other key peaks would include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while vinyl C-H stretches are also found in this region.

C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. The vinyl C=C stretch would also be present near 1630 cm⁻¹.

C-F stretching: A strong absorption band characteristic of the C-F bond is expected in the 1100-1300 cm⁻¹ range. nih.gov

O-H bending and C-O stretching: These vibrations appear in the fingerprint region, typically between 1200 cm⁻¹ and 1400 cm⁻¹.

For comparison, the IR spectrum of the related compound 2-fluoro-4-vinylphenol shows characteristic peaks at 3436 cm⁻¹ (O-H), 1612 cm⁻¹ (C=C), and 1094 cm⁻¹ (likely related to C-F/C-O modes). royalsocietypublishing.org

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric bonds and is particularly useful for analyzing aromatic and unsaturated systems. spectroscopyonline.comhoriba.com The C=C stretching vibrations of the vinyl group and the aromatic ring in this compound would produce strong signals in the Raman spectrum. americanpharmaceuticalreview.com It is an excellent technique for studying the carbon skeleton of the molecule. Since water is a weak Raman scatterer, this technique is also well-suited for analyzing aqueous samples. horiba.com The combination of IR and Raman spectra provides a comprehensive vibrational profile, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa. americanpharmaceuticalreview.com

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Vinyl C=C | C=C Stretch | ~1630 | Medium | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-O | C-O Stretch | 1200 - 1260 | Strong | Medium |

| C-F | C-F Stretch | 1100 - 1300 | Strong | Weak-Medium |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org The molecular formula of this compound is C₈H₇FO, with a calculated exact mass of approximately 138.048 Da. nih.gov

Upon ionization in a mass spectrometer, typically by electron impact (EI), the this compound molecule will form a molecular ion (M⁺˙) corresponding to its molecular weight. This molecular ion will then undergo fragmentation, breaking into smaller, characteristic pieces. Aromatic compounds tend to show a prominent molecular ion peak due to the stability of the ring system. libretexts.org

Predicted fragmentation pathways for this compound would likely involve:

Loss of a hydrogen atom: Formation of a stable [M-H]⁺ ion.

Loss of CO: Phenols can undergo rearrangement and lose a molecule of carbon monoxide, leading to an [M-28]⁺˙ fragment.

Cleavage of the vinyl group: Loss of the vinyl group (C₂H₃) would result in an [M-27]⁺ fragment.

Fluorine-related fragmentation: The presence of fluorine can influence fragmentation. While the C-F bond is strong, fragmentation patterns characteristic of fluorocarbons may be observed. nist.gov

Analyzing these fragmentation patterns allows for the confirmation of the compound's structure and distinguishes it from its isomers.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. uned.es

While specific crystallographic data for this compound is not available in the searched literature, the analysis of related structures demonstrates the power of the technique. uned.esrsc.org For this compound, a single-crystal X-ray diffraction experiment would provide unambiguous proof of its structure. Key insights would include:

The planarity of the benzene (B151609) ring.

The conformation of the vinyl group relative to the plane of the aromatic ring.

The crystal packing arrangement, including intermolecular hydrogen bonding distances and angles between the phenolic hydroxyl group of one molecule and an oxygen or fluorine atom of a neighboring molecule.

The presence or absence of π-π stacking interactions between aromatic rings.

Such data is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

Hyphenated Techniques (e.g., GC-MS) for Purity and Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. nih.govsemanticscholar.org

In a GC-MS analysis, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which serves as a detector, providing a mass spectrum for each separated peak. plantarchives.org

This technique is highly effective for:

Purity Assessment: A GC-MS analysis of a this compound sample would reveal the presence of any impurities, such as starting materials from its synthesis or side products. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation.

Mixture Analysis: GC-MS can identify and quantify this compound in complex matrices, such as environmental samples or reaction mixtures. nih.gov For phenolic compounds, chemical derivatization (e.g., methylation or silylation) is sometimes employed prior to GC-MS analysis to increase volatility and improve chromatographic peak shape. jfda-online.com

Polymer Chemistry and Materials Science Applications of 3 Fluoro 4 Vinylphenol

Polymerization Strategies

The polymerization of 3-fluoro-4-vinylphenol can be approached through various radical polymerization techniques, each offering distinct advantages in controlling the final polymer architecture and properties.

Radical Homopolymerization and Copolymerization of this compound

Conventional free-radical polymerization is a robust and widely used method for producing high molecular weight polymers from a variety of vinyl monomers. researchgate.netfujifilm.comlibretexts.org For this compound, this would typically involve the use of a radical initiator, such as an azo compound or a peroxide, to initiate the chain-growth process. The phenolic hydroxyl group, however, can potentially interfere with the radical polymerization by acting as a chain transfer agent, which may necessitate the use of a protecting group for the hydroxyl functionality prior to polymerization, followed by a deprotection step to yield the final poly(this compound).

Copolymerization of this compound with other vinyl monomers, such as styrene (B11656), acrylates, or other functionalized styrenes, offers a pathway to tailor the properties of the resulting polymer. google.com The reactivity ratios of the comonomers would dictate the composition and sequence distribution of the final copolymer, influencing its thermal, mechanical, and solubility characteristics. For instance, copolymerization with acrylic monomers is a common strategy to modify the properties of vinylphenol-based polymers. acs.org

Controlled Polymerization Techniques (e.g., RAFT, ATRP) for Defined Architectures

Controlled/living radical polymerization (C/LRP) techniques provide precise control over polymer molecular weight, dispersity, and architecture.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile C/LRP method that can be applied to a wide range of monomers. sigmaaldrich.comtcichemicals.com The successful RAFT polymerization of this compound would depend on the judicious selection of a suitable chain transfer agent (CTA). Given its structural similarity to styrene, dithiobenzoates or trithiocarbonates would be likely candidates for effective CTAs. sigmaaldrich.com The process would enable the synthesis of well-defined homopolymers, block copolymers, and other complex architectures containing the this compound unit. A potential challenge in RAFT polymerization is rate retardation, which can be influenced by the CTA concentration and the nature of the monomer. digitellinc.com

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful C/LRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to control the polymerization. nih.govacs.org The key components for a successful ATRP of this compound would be the initiator (an alkyl halide), the catalyst (e.g., CuBr), and a suitable ligand (e.g., a bipyridine or a multidentate amine). sigmaaldrich.comresearchgate.net Similar to free-radical polymerization, protection of the phenolic hydroxyl group might be necessary to prevent interference with the catalyst complex. ATRP would allow for the synthesis of polymers with narrow molecular weight distributions and the creation of block copolymers by sequential monomer addition. The choice of solvent can also play a crucial role in the kinetics and control of the polymerization. researchgate.net

Effects of Fluorine on Polymerization Kinetics and Thermodynamics

The presence of a fluorine atom at the ortho position to the hydroxyl group in this compound is expected to influence its polymerization behavior. The high electronegativity of fluorine can alter the electron density of the vinyl group, potentially affecting its reactivity towards radical addition. This electronic effect could modify the propagation and termination rate constants compared to its non-fluorinated counterpart, 4-vinylphenol (B1222589).

Poly(this compound) Synthesis and Properties

The synthesis of poly(this compound) can be achieved either by direct polymerization of the corresponding monomer or by post-polymerization modification of a pre-existing polymer.

Derivatization of Poly(4-vinylphenol) to Introduce Fluorine

A potential route to poly(this compound) is the direct fluorination of poly(4-vinylphenol). However, achieving regioselective fluorination at the 3-position of the aromatic ring in a polymer is a significant synthetic challenge. Electrophilic fluorinating agents would likely lead to a mixture of isomers and potentially side reactions with the polymer backbone. While methods for the preparation of ortho-fluorophenols from small molecule precursors exist, their application to a polymer chain would require careful optimization to ensure high efficiency and selectivity without degrading the polymer. nih.gov Nucleophilic aromatic substitution on a suitably activated precursor polymer could be an alternative, though this would necessitate a multi-step synthesis of the starting polymer.

A more viable approach to obtaining poly(this compound) is the synthesis and subsequent polymerization of the this compound monomer. A patented method describes the preparation of this compound via the decarboxylation of 3-fluoro-4-hydroxycinnamic acid. google.com This monomer can then be polymerized using the techniques described in section 5.1.

Structure-Property Relationships in Fluorinated Polyvinylphenols

The introduction of a fluorine atom into the poly(4-vinylphenol) structure is anticipated to significantly alter its material properties.

Thermal Properties: Fluorinated polymers are well-known for their enhanced thermal stability. The high bond energy of the C-F bond is expected to increase the degradation temperature of poly(this compound) compared to poly(4-vinylphenol).

Solubility: The fluorine substituent will increase the hydrophobicity of the polymer, likely altering its solubility in various organic solvents. While poly(4-vinylphenol) is soluble in polar solvents like alcohols and ketones, the fluorinated analogue may exhibit enhanced solubility in less polar or fluorinated solvents.

Acidity of the Phenolic Proton: The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the phenolic proton. This could have implications for applications where the acidity of the polymer is important, such as in photoresist materials or as a component in polymer blends where hydrogen bonding interactions are critical.

Surface Properties: The presence of fluorine at the polymer's surface can lead to low surface energy, resulting in materials with hydrophobic and potentially oleophobic properties. This could be advantageous for applications requiring non-stick or self-cleaning surfaces.

Below is a table summarizing the expected property changes upon fluorination of poly(4-vinylphenol).

| Property | Poly(4-vinylphenol) | Expected Poly(this compound) | Rationale |

| Thermal Stability | Moderate | Higher | High C-F bond energy |

| Solubility | Soluble in polar solvents | Increased solubility in less polar/fluorinated solvents | Increased hydrophobicity |

| Acidity (pKa) | ~10 | Lower (more acidic) | Electron-withdrawing effect of fluorine |

| Surface Energy | Moderate | Lower | Presence of fluorine at the surface |

Advanced Material Applications (Conceptual/Mechanistic Focus)

The strategic incorporation of fluorine into the 4-vinylphenol monomer unit creates this compound, a compound with significant potential in advanced material applications. The fluorine atom's high electronegativity and low polarizability introduce unique electronic and steric effects that are leveraged in polymer chemistry to fine-tune material properties for specialized, high-performance uses. This section explores the conceptual and mechanistic underpinnings of its application in dielectric materials, photoresists, self-assembling thin films, and biobased polymer architectures.

Dielectric Materials and Insulators

Polymers derived from this compound, primarily poly(this compound), are promising candidates for advanced dielectric materials and insulators, particularly in the microelectronics industry. The performance of these materials is directly linked to the influence of the fluorine substituent on the polymer's dielectric properties.

The primary role of a dielectric material is to store electrical energy in an electric field, and a key metric for this is the dielectric constant (k). For many microelectronics applications, particularly as insulating layers between conductive components, materials with a low dielectric constant (low-k) are highly sought after to reduce signal delay, power consumption, and crosstalk between adjacent interconnects.

Interactive Data Table: Dielectric Properties of Insulating Polymers

The following table compares the typical dielectric constants of poly(4-vinylphenol) with other relevant insulating polymers, illustrating the benefit of fluorination for achieving low-k materials.

| Polymer | Typical Dielectric Constant (k) at 1 MHz | Key Characteristics |

| Poly(4-vinylphenol) (PVP) | 3.8 - 4.5 researchgate.netresearchgate.net | Good thermal stability, widely used in organic electronics. wikipedia.org |

| Polytetrafluoroethylene (PTFE) | 2.1 daikinchemicals.com | Excellent chemical resistance, very low k-value due to high fluorine content. daikinchemicals.com |

| Polyimide (PI) | 3.2 - 3.5 | High thermal and mechanical stability. |

| Silicon Dioxide (SiO₂) | 3.9 | Traditional inorganic dielectric in microelectronics. |

| Poly(this compound) (Conceptual) | < 3.5 (Estimated) | Fluorine substitution is expected to lower the k-value below that of standard PVP. |

Photoresist Materials for Microelectronics

Poly(4-vinylphenol) is a foundational polymer in the formulation of chemically amplified photoresists, which are critical for photolithography in the manufacturing of microelectronics. medchemexpress.com These materials are designed to change their solubility in a developer solution upon exposure to light. The incorporation of a fluorine atom, creating this compound, offers a mechanistic route to enhance the performance of these photoresists for next-generation lithography.

The functionality of PVP-based photoresists hinges on the acidic nature of the phenolic hydroxyl (-OH) group, which allows the polymer to dissolve in aqueous alkaline developers. medchemexpress.com In a typical positive-tone photoresist, these hydroxyl groups are "protected" by an acid-labile group. Upon exposure to deep-UV light (e.g., 248 nm), a photoacid generator (PAG) releases a strong acid. During a subsequent baking step, this acid catalyzes the cleavage of the protecting groups, restoring the hydroxyl groups and rendering the exposed regions of the polymer film soluble in the developer.

The introduction of a fluorine atom ortho to the hydroxyl group in poly(this compound) has several conceptual advantages:

Increased Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity of the phenolic proton. This can alter the dissolution kinetics of the polymer in the developer, potentially leading to higher contrast between the exposed and unexposed regions and, consequently, finer pattern resolution.

Modified Dissolution Behavior: The change in acidity and the introduction of the C-F bond can fine-tune the interactions between the polymer and the aqueous developer, allowing for more precise control over the development process.

Enhanced Transparency: For shorter wavelength lithography (e.g., 193 nm), the transparency of the resist polymer is crucial to ensure uniform exposure through the thickness of the film. Fluorination is a known strategy to improve the optical transparency of polymers in the deep-UV range by shifting electronic absorptions to higher energies.

Therefore, polymers based on this compound are investigated for their potential to create high-resolution, high-contrast photoresists suitable for advanced semiconductor manufacturing nodes. wikipedia.orgpolysciences.com

Self-Assembly Mechanisms in Thin Film Fabrication

The self-assembly of block copolymers (BCPs) in thin films is a powerful bottom-up approach for creating highly ordered, nanoscale patterns for applications ranging from nanotemplating to advanced data storage media. researchgate.netfrontiersin.orgnih.gov A BCP consists of two or more chemically distinct polymer chains linked together. Due to the thermodynamic incompatibility of the different blocks, they spontaneously phase-separate on a nanometer length scale, forming well-defined morphologies such as spheres, cylinders, or lamellae. mdpi.com

Incorporating this compound into one of the blocks of a BCP provides a powerful mechanistic tool to control this self-assembly process. The key parameter governing the phase separation is the Flory-Huggins interaction parameter (χ), which quantifies the immiscibility between the different polymer blocks. A larger χ value leads to stronger segregation, allowing for the formation of smaller, more defined features.

The presence of fluorine in a poly(this compound) block dramatically increases the χ parameter when paired with a common non-fluorinated block, such as polystyrene (PS). This is due to the unique electronic character and low polarizability of fluorinated compounds, which makes them highly immiscible with hydrocarbons.

Consider a diblock copolymer like polystyrene-block-poly(this compound) (PS-b-P3F4VP). The high χ value between the PS and P3F4VP blocks would result in:

Strong Segregation: This enables the formation of highly ordered domains with sharp interfaces, even at relatively low molecular weights.

Access to Small Feature Sizes: The strong driving force for phase separation allows for the creation of features well below the resolution limits of conventional photolithography. frontiersin.org

This directed self-assembly, guided by the strong incompatibility introduced by the fluorinated block, makes BCPs containing this compound highly attractive for creating next-generation nanopatterned surfaces. nih.gov

Development of Biobased Polymer Architectures

The transition from petroleum-based feedstocks to renewable, biobased resources is a central goal in sustainable chemistry. chemrxiv.org Lignin (B12514952), a complex aromatic biopolymer found in wood and other plant biomass, is a promising source of renewable phenolic compounds that can serve as building blocks for new polymers. nih.gov While this compound is not a naturally occurring monomer, the development of polymer architectures from this compound aligns with the principles of biobased chemistry through the utilization of structurally similar, bio-derived platform molecules.

Lignin degradation can yield a variety of phenolic compounds, such as ferulic acid, which can be converted into 2-methoxy-4-vinylphenol (B128420) (4-vinyl guaiacol). nih.govmdpi.com This bio-derived monomer is structurally analogous to this compound, sharing the core 4-vinylphenol structure with a substitution at the 3-position. Research into the polymerization of 4-vinyl guaiacol (B22219) and its derivatives provides a conceptual blueprint for how monomers like this compound could be integrated into biobased polymer systems. mdpi.comrsc.org

The conceptual focus in this area involves several key mechanisms:

Bio-inspired Monomer Design: Studying naturally occurring phenolic structures guides the design of high-performance synthetic monomers. The vinylphenol backbone is readily available from bio-sources, and synthetic modifications (like fluorination) can be applied to create functional monomers that combine renewable origins with advanced properties.

Upgrading Bio-derived Feedstocks: Research focuses on developing efficient chemical pathways to convert complex mixtures of lignin-derived phenols into pure, polymer-grade monomers. This involves functional group transformations to add polymerizable groups (like the vinyl group) and other desired functionalities.

Creating Hybrid Architectures: this compound could be copolymerized with fully bio-derived monomers (like those from ferulic acid or other plant sources) to create hybrid polymers. nih.gov This approach allows for the creation of materials with a significant renewable content while precisely tuning properties like thermal resistance and dielectric performance using the fluorinated co-monomer.

By leveraging the vinylphenol structure, which is accessible from biomass, the development of polymers from this compound contributes to the broader effort of creating sustainable, high-performance materials. uva.nl

Mechanistic Biological and Chemical Biology Investigations

Fluorine's Influence on Molecular Recognition and Ligand-Receptor Interactions

The introduction of a fluorine atom into a molecule can significantly alter its biological activity by influencing how it is recognized by and interacts with biological receptors. This is due to fluorine's unique properties, including its small size, high electronegativity, and the ability of the carbon-fluorine bond to participate in various non-covalent interactions.

The substitution of a hydrogen atom with fluorine can lead to significant conformational changes in a molecule. acs.org One of the key phenomena responsible for these changes is the "gauche effect," an atypical situation where a gauche conformation (where two substituents are separated by a dihedral angle of approximately 60°) is more stable than the anti conformation (a dihedral angle of 180°). wikipedia.org This effect is particularly prominent in molecules containing electronegative substituents like fluorine. nih.gov

In the case of 1,2-difluoroethane, the gauche conformation is more stable due to hyperconjugation, where electron density is donated from the C-H σ bonding orbital to the C-F σ* antibonding orbital. wikipedia.org This overlap is maximized in the gauche conformation. While 3-Fluoro-4-vinylphenol does not have a simple ethane backbone, the principles of the gauche effect can influence the rotational preference of the vinyl group relative to the fluorinated aromatic ring. The fluorine atom's electronegativity can create a conformational preference for the vinyl group that would not be observed in the non-fluorinated parent compound, 4-vinylphenol (B1222589). This can be rationalized by stabilizing hyperconjugative interactions between the C-F bond and the vinyl group's π-system. nih.govrsc.org Such conformational steering by fluorine is crucial in molecular design as it can pre-organize a molecule into a bioactive conformation for receptor binding. nih.gov

Fluorine's high electronegativity significantly impacts a molecule's hydrogen bonding capacity and lipophilicity, which are critical parameters for ligand-receptor interactions and membrane permeability. nih.govugent.be While fluorine is a weak hydrogen bond acceptor, its presence can modulate the acidity of nearby hydrogen bond donors, such as the hydroxyl group in this compound. chemistryviews.orgnih.gov

Studies on 2-fluorophenol (B130384) have shown the presence of a weak intramolecular hydrogen bond between the fluorine and the hydroxyl group. acs.orgresearchgate.netbme.hu This interaction influences the orientation of the hydroxyl group and its availability for intermolecular hydrogen bonding with a receptor. In this compound, the fluorine atom is meta to the hydroxyl group, precluding a direct intramolecular hydrogen bond. However, its strong electron-withdrawing nature increases the acidity of the phenolic proton, making it a stronger hydrogen bond donor compared to 4-vinylphenol.

Table 1: Physicochemical Properties Influenced by Fluorine Substitution

| Property | Influence of Fluorine | Relevance to this compound |

|---|---|---|

| Conformation | Can induce a preference for gauche conformations via the "gauche effect." wikipedia.org | May influence the rotational position of the vinyl group relative to the phenol (B47542) ring. |

| Hydrogen Bonding | Increases the acidity of nearby donor groups. nih.gov | The phenolic -OH group becomes a stronger hydrogen bond donor. |

| Lipophilicity | Generally increases the lipophilicity of the molecule. researchgate.netresearchgate.net | Enhances the potential for membrane permeation and hydrophobic interactions. |

Enzyme-Mediated Transformations and Biocatalysis

The vinylphenol scaffold is susceptible to a variety of enzyme-mediated transformations. These biocatalytic processes are of significant interest for the production of valuable chemicals and for understanding the metabolic fate of such compounds.

Microbial systems, particularly spoilage yeasts like Brettanomyces, are known to metabolize vinylphenols. wikipedia.org The primary biotransformation pathway for 4-vinylphenol involves its reduction to 4-ethylphenol. wikipedia.org This conversion is a two-step process starting from p-coumaric acid, which is first decarboxylated to 4-vinylphenol and then reduced. wikipedia.org

Recombinant Escherichia coli expressing the phenolic acid decarboxylase (PAD) gene from Lactobacillus plantarum can efficiently convert p-coumaric acid to 4-vinylphenol. nih.govlbl.gov This indicates a well-established enzymatic pathway for the synthesis of vinylphenols. It is plausible that this compound could be generated from a fluorinated precursor, 3-fluoro-p-coumaric acid, via a similar enzymatic decarboxylation.

Furthermore, the metabolism of 4-vinylphenol in mammals is primarily mediated by cytochrome P450 enzymes, particularly CYP2E1 and CYP2F2. nih.govnih.gov These enzymes likely oxidize the vinyl group to form an epoxide, which can then be further metabolized. This suggests that this compound could undergo similar oxidative metabolism in mammalian systems. The biotransformation of lignin-derived compounds into 4-vinylphenol derivatives is also an area of active research, highlighting the potential for producing these compounds from renewable resources. rsc.orgberkeley.edu

Several key enzymes have been identified in the metabolism of vinylphenol derivatives.

Cinnamate Decarboxylase (PAD): This enzyme catalyzes the conversion of p-coumaric acid to 4-vinylphenol. wikipedia.org It is a crucial enzyme in the biosynthesis of vinylphenols in various microorganisms.

Vinylphenol Reductase: This enzyme is responsible for the reduction of 4-vinylphenol to 4-ethylphenol in Brettanomyces. wikipedia.org

Cytochrome P450 Enzymes (CYP2E1 and CYP2F2): In mammals, these enzymes are primarily responsible for the metabolism of 4-vinylphenol. nih.govnih.gov They likely catalyze the epoxidation of the vinyl group, a common step in the detoxification of xenobiotics.

The activity of these enzymes on this compound has not been explicitly studied. However, the substrate specificity of these enzymes suggests that they could also be active on the fluorinated analogue. The fluorine atom might influence the rate of these enzymatic reactions, potentially making the compound more or less susceptible to metabolism compared to its non-fluorinated counterpart.

The vinyl group of this compound presents an opportunity for stereoselective biocatalytic transformations to produce chiral derivatives, which are valuable in pharmaceutical and fine chemical synthesis. encyclopedia.pubmdpi.comresearcher.life One common approach is the asymmetric reduction of a prochiral ketone to a chiral alcohol. nih.gov While this compound is not a ketone, its vinyl group can be enzymatically converted to a chiral alcohol.

For instance, enzymes like alcohol dehydrogenases could potentially catalyze the asymmetric hydration of the vinyl group to produce a chiral 1-(3-fluoro-4-hydroxyphenyl)ethanol. The stereoselectivity of such a reaction would be dependent on the specific enzyme used. The synthesis of chiral tertiary alcohols is also an area of interest, and while not directly applicable to the vinyl group, it highlights the versatility of biocatalysis in creating complex chiral molecules. researchgate.net

The development of efficient biocatalytic systems, often involving whole-cell catalysts or purified enzymes, allows for the synthesis of enantiomerically pure compounds under mild and environmentally friendly conditions. nih.gov Such strategies could be applied to this compound to generate novel chiral building blocks for various applications.

Table 2: Enzymes in Vinylphenol Metabolism and Potential Biocatalysis

| Enzyme | Function | Potential Role with this compound |

|---|---|---|

| Cinnamate Decarboxylase (PAD) | Decarboxylation of p-coumaric acid to 4-vinylphenol. wikipedia.org | Synthesis from 3-fluoro-p-coumaric acid. |

| Vinylphenol Reductase | Reduction of 4-vinylphenol to 4-ethylphenol. wikipedia.org | Reduction of the vinyl group. |

| Cytochrome P450 (e.g., CYP2E1) | Oxidation of 4-vinylphenol. nih.govnih.gov | Oxidative metabolism of the vinyl group. |

| Alcohol Dehydrogenase | Asymmetric reduction of ketones. nih.gov | Potential for asymmetric hydration of the vinyl group to a chiral alcohol. |

Mechanistic Studies of Modulatory Biological Activities (e.g., Enzyme Inhibition)

Detailed investigations into the specific modulatory biological activities of this compound, such as its potential to act as an enzyme inhibitor, have not been reported.

There are no published Structure-Activity Relationship (SAR) studies for this compound. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. Such studies for this compound would involve the synthesis and biological evaluation of a series of related molecules to determine the influence of the fluoro and vinylphenol moieties on activity at specific biological targets. The absence of such data indicates that the key structural features of this compound responsible for any potential biological effects have not been systematically investigated or reported.

There is no available research on the molecular mechanisms of bioactivity for this compound, including its potential to inhibit inducible nitric oxide synthase (iNOS) through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress, and its activation can lead to the downregulation of pro-inflammatory enzymes like iNOS. While this is a known mechanism for other phenolic compounds, specific studies demonstrating this or any other molecular mechanism for this compound are absent from the scientific literature.

No molecular docking or molecular dynamics simulation studies for this compound have been published. These computational techniques are employed to predict and analyze the interaction between a small molecule (ligand) and a protein target at the atomic level. Such simulations would provide insights into the potential binding modes, affinity, and stability of the interaction of this compound with various biological targets. The lack of such studies suggests that the specific protein interactions of this compound have not been computationally explored or reported.

Computational and Theoretical Chemistry of 3 Fluoro 4 Vinylphenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of 3-fluoro-4-vinylphenol at the molecular level. These methods allow for the accurate prediction of various molecular properties, providing a theoretical framework for experimental observations.